Methyl erucate

Descripción general

Descripción

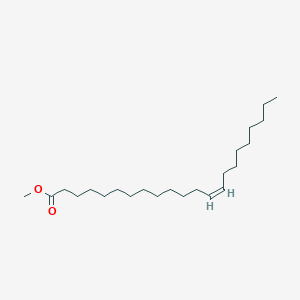

Methyl erucate, also known as methyl (Z)-docos-13-enoate, is a fatty acid methyl ester derived from erucic acid. It is commonly found in the seeds of plants such as rapeseed and mustard. The compound has a molecular formula of C23H44O2 and a molecular weight of 352.59 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl erucate can be synthesized through the esterification of erucic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve a high yield of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by transesterification of vegetable oils rich in erucic acid, such as rapeseed oil. The process involves reacting the oil with methanol in the presence of a base catalyst like sodium methoxide. This method is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Methyl erucate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form saturated fatty acid esters using reducing agents like hydrogen in the presence of a metal catalyst.

Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and acetic acid in the presence of a manganese catalyst.

Reduction: Hydrogen gas with a palladium or nickel catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Epoxides: Formed through oxidation reactions.

Saturated Esters: Formed through reduction reactions.

Substituted Esters: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl erucate (C23H44O2) is a long-chain fatty acid methyl ester characterized by its hydrophobic nature and high viscosity. Its molecular structure consists of a long carbon chain with a carboxylic acid group that has been esterified with methanol. These properties make it suitable for various applications, including as a solvent and in the formulation of emulsions.

Biochemical Research

This compound is utilized in biochemical research primarily for its role in studying lipid metabolism and fatty acid profiles in biological systems. It has been noted for its impact on myocardial lipidosis when included in animal diets, providing insights into fatty acid metabolism and cardiovascular health .

Case Study: Lipid Metabolism

- Objective : To understand the effects of this compound on lipid profiles.

- Method : Rats were fed diets containing varying levels of this compound.

- Findings : Elevated levels of myocardial lipidosis were observed, indicating the compound's influence on lipid accumulation in cardiac tissues.

This compound is also being explored in material science, particularly in the development of biodegradable polymers and surfactants. Its long carbon chain contributes to the flexibility and durability of polymer matrices, making it an attractive candidate for sustainable materials.

Case Study: Biodegradable Polymers

- Objective : To assess the incorporation of this compound into polymer blends.

- Method : Polymers were synthesized using varying concentrations of this compound.

- Findings : The addition improved mechanical properties and biodegradability compared to traditional petroleum-based polymers.

Analytical Applications

The analytical chemistry field employs this compound for the determination of fatty acid profiles through gas chromatography-mass spectrometry (GC-MS). It serves as a derivatizing agent that enhances the detection sensitivity of fatty acids extracted from biological samples.

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| GC-MS | Fatty acid profile analysis |

| HPLC | Separation of complex lipid mixtures |

| NMR | Structural elucidation of lipid compounds |

Mecanismo De Acción

The mechanism of action of methyl erucate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be metabolized to erucic acid, which then exerts its effects by modulating lipid metabolism and influencing cellular signaling pathways. The compound’s ability to integrate into cell membranes and alter their fluidity is also a key aspect of its mechanism of action .

Comparación Con Compuestos Similares

- Methyl oleate

- Methyl linoleate

- Methyl palmitate

- Methyl stearate

Methyl erucate’s unique properties, such as its high stability and specific reactivity, make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Methyl erucate, chemically known as (Z)-methyl docos-13-enoate, is a fatty acid methyl ester derived from erucic acid. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its chemical characteristics, biological effects, and relevant research findings.

This compound has the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 352.594 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 422.9 ± 14.0 °C |

| Melting Point | -1.16 to -1.20 °C |

| Flash Point | 84.6 ± 18.5 °C |

| LogP | 10.29 |

These properties indicate that this compound is a hydrophobic compound, which influences its biological interactions and applications in various fields.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. A study evaluating the antioxidant potential of various fatty acids found that this compound contributed to reducing oxidative stress markers in cellular models, suggesting its potential role in protecting cells from oxidative damage .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a study focusing on the phytochemical profile of certain plants, this compound was identified among metabolites with antimicrobial effects against various bacterial strains . This suggests potential applications in food preservation and therapeutic contexts.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to modulate inflammatory pathways, contributing to reduced inflammation in experimental models . This activity may be beneficial in developing treatments for inflammatory diseases.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers aimed at assessing the antioxidant capacity of this compound compared to other fatty acids. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against common foodborne pathogens. The compound exhibited inhibitory effects on bacterial growth, suggesting its utility as a natural preservative in food products.

Research Findings

Recent studies have focused on the extraction and analysis of this compound from various sources:

- Extraction Techniques : Different methods such as Soxhlet and Folch extraction have been compared for their efficiency in isolating this compound from plant materials . These methodologies are crucial for obtaining high yields of this compound for further research.

- Analytical Methods : Gas chromatography coupled with flame ionization detection (GC-FID) has been employed to quantify this compound and assess its purity . This analytical approach is essential for ensuring the reliability of biological activity assessments.

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for identifying and quantifying methyl erucate in complex lipid mixtures?

- Methodological Answer : High-resolution gas chromatography (GC) with polar capillary columns (e.g., BPX70 or equivalent) is optimal. Use certified reference standards (e.g., 37-component FAME mixes) for retention index calibration. This compound elutes with distinct retention times, typically between C22:0 and C24:1 FAMEs. Quantify via internal standardization (e.g., methyl tricosanoate as an internal standard) to correct for variability .

Q. How can researchers synthesize high-purity this compound from erucic acid for experimental use?

- Methodological Answer : Esterify erucic acid (cis-13-docosenoic acid) with methanol using acid catalysis (H₂SO₄ or BF₃). Purify via fractional distillation or silica gel chromatography. Confirm purity via ¹H NMR (characteristic signals: δ 2.30 ppm for α-methylene, δ 3.65 ppm for methoxy group) and GC-FID (>98% purity) .

Q. What are the critical steps to avoid isomerization during this compound preparation?

- Methodological Answer : Minimize exposure to heat and light. Use inert atmospheres (N₂/Ar) during synthesis. Monitor reaction progress with thin-layer chromatography (TLC) to detect early isomerization. Validate final product geometry via IR spectroscopy (cis C=C stretch at ~720 cm⁻¹) .

Q. How should researchers design experiments to compare this compound reactivity with other unsaturated FAMEs?

- Methodological Answer : Use controlled reaction systems (e.g., metathesis or cyclopropanation) with standardized conditions (catalyst loading, solvent, temperature). Normalize reactivity by double bond position (Δ13 vs. Δ9 in oleate) and chain length. Analyze products via GC-MS and NMR for mechanistic insights .

Q. What analytical challenges arise when distinguishing this compound from co-eluting FAMEs in biological samples?

- Methodological Answer : Use tandem mass spectrometry (GC-MS/MS) with selective ion monitoring (SIM) for m/z 352 [M]⁺. Optimize column temperature ramps to separate C22:1 isomers. Validate with authentic standards and spiked recovery experiments .

Advanced Research Questions

Q. How do transition metal catalysts influence stereoselectivity in this compound cyclopropanation?

- Methodological Answer : Cu(OTf)₂ favors trans-cyclopropane (69:31 trans/cis), while Rh₂(OAc)₄ reduces selectivity (65:35). Mechanistic studies suggest ligand geometry and electron density at the metal center dictate stereochemical outcomes. Use kinetic experiments and DFT modeling to probe transition states .

Q. What strategies resolve discrepancies between theoretical and observed yields in this compound metathesis?

- Methodological Answer : Analyze byproduct formation (e.g., ethylene in cross-metathesis) via headspace GC. Optimize catalyst-to-substrate ratios (e.g., Grubbs catalyst at 1–5 mol%). Use deuterated analogs to trace reaction pathways and identify side reactions .

Q. How can researchers optimize solvent systems for this compound derivatization into diacids/diamines?

- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for oxidative cleavage reactions. Monitor reaction efficiency via HPLC-UV (245 nm for conjugated dienes). Adjust solvent dielectric constant to stabilize intermediates. Compare yields under microwave vs. conventional heating .

Q. What statistical approaches validate the reproducibility of this compound bioactivity assays?

- Methodological Answer : Apply ANOVA to intra- and inter-laboratory data. Use Bland-Altman plots to assess measurement agreement. Include positive/negative controls (e.g., oleate for comparative lipid activity) and report IC₅₀ values with 95% confidence intervals .

Q. How do conflicting reports on this compound’s stability in long-term storage affect experimental design?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic GC-MS analysis. Use antioxidant additives (BHT, α-tocopherol) to inhibit oxidation. Store under argon at −20°C in amber vials. Publish stability data with batch-specific metadata .

Q. Key Considerations for Researchers

- Data Contradictions : Address conflicting results (e.g., catalytic selectivity in vs. 20) by replicating experiments under identical conditions and validating with orthogonal techniques (e.g., NMR for stereochemistry).

- Method Optimization : Use design-of-experiment (DoE) frameworks to systematically vary parameters (temperature, catalyst, solvent) and identify optimal conditions.

- Ethical Reporting : Disclose all experimental variables (e.g., reagent lot numbers, instrument calibration dates) to enhance reproducibility .

Propiedades

IUPAC Name |

methyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNDJIBBPLNPOW-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051578 | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-34-9 | |

| Record name | Methyl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenoic acid, methyl ester, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT8R52277S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.